An In-Depth Technical Guide to the Physical and Chemical Properties of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
Introduction: The Significance of a Core Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, the 7-deazapurine scaffold, known systematically as pyrrolo[2,3-d]pyrimidine, represents a privileged structure.[1] Its derivatives are fundamental building blocks for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors for oncology and autoimmune diseases.[2][3][4] The compound 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 582313-57-3) is a key intermediate in this class. The strategic placement of the chloro and fluoro substituents significantly modulates the electronic properties of the bicyclic system, offering a versatile platform for synthetic elaboration.
This guide provides an in-depth examination of the physical, chemical, and analytical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals who handle and utilize this important molecule.
Core Physical and Chemical Properties
The foundational physical and chemical data for 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine are summarized below. These properties are critical for designing synthetic reactions, developing analytical methods, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | [5] |
| Synonyms | 6-Chloro-7-fluoro-7-deazapurine | [6] |
| CAS Number | 582313-57-3 | [5][6] |
| Molecular Formula | C₆H₃ClFN₃ | [5][6][7] |
| Molecular Weight | 171.56 g/mol | [5][7] |
| Appearance | Light yellow to brown solid | [8] |
| Density (Predicted) | 1.642 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 9.72 ± 0.50 | [6][8] |
| Boiling Point | Decomposes before boiling | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water. | [2] |
Note: Boiling point and solubility data are inferred from the closely related, non-fluorinated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, as these properties are expected to be similar.
Structural Characterization: A Protocol for Identity and Purity Verification
Verifying the identity and purity of starting materials is a non-negotiable cornerstone of successful and reproducible synthesis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation of organic molecules like 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine.
Expert Insight: The Rationale Behind the Protocol
The following protocol is not merely a series of steps but a self-validating workflow. The choice of solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), is deliberate; its ability to dissolve a wide range of organic compounds and its high boiling point make it ideal. Furthermore, the characteristic proton signals of the pyrrolo[2,3-d]pyrimidine core, including the N-H proton which is observable in DMSO-d₆, provide unambiguous confirmation of the structure. Any significant deviation from the expected chemical shifts or the presence of unassigned peaks would immediately signal impurity or structural incorrectness, preventing costly failures in subsequent synthetic stages.
Detailed Protocol for NMR Analysis
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Sample Preparation:
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Accurately weigh 5-10 mg of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ using a clean pipette.
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Secure the cap and gently vortex or invert the tube until the solid is completely dissolved. A brief application of heat from a heat gun may be used if dissolution is slow.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
Acquire a proton (¹H) NMR spectrum. A typical acquisition might involve 16-32 scans.
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Acquire a carbon (¹³C) NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
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Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
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Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (e.g., singlet, doublet) to assign signals to the specific protons in the molecule. The spectrum is expected to show signals corresponding to the two aromatic protons on the pyrrole and pyrimidine rings and a broad signal for the N-H proton.
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Assign the peaks in the ¹³C NMR spectrum to the six unique carbon atoms in the structure.
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Workflow Visualization
Caption: A streamlined workflow for structural validation.
Handling, Storage, and Reactivity Insights
Storage and Stability
Proper storage is crucial to maintain the integrity of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[6][8][9]
Causality Explained: The related non-fluorinated analog is known to be sensitive to strong acids, bases, and prolonged exposure to moisture.[2] This sensitivity arises from the pyrrole N-H, which can be deprotonated, and the pyrimidine ring's susceptibility to hydrolysis under harsh conditions. The recommended storage conditions mitigate these risks by excluding atmospheric moisture and reducing the rate of potential degradation pathways.
Core Reactivity
From a synthetic chemist's perspective, the most salient feature of this molecule is the reactivity of the chlorine atom at the C4 position. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, further enhanced by the adjacent fluoro group, makes the C4 position highly electrophilic. This renders the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions .[2] This is the primary mechanism through which diverse functional groups (amines, thiols, alkoxides) are introduced at this position to build more complex molecules, a foundational step in the synthesis of many kinase inhibitors.[2]
Conclusion
4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a precisely engineered building block for advanced pharmaceutical development. Its physical properties dictate the practical aspects of its use, from dissolution in reaction solvents to its long-term storage. A thorough understanding of its analytical characterization, handling requirements, and inherent chemical reactivity is essential for any researcher aiming to leverage its synthetic potential. By adhering to the principles of rigorous analytical validation and proper handling, scientists can confidently and efficiently utilize this versatile scaffold to drive innovation in drug discovery.
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